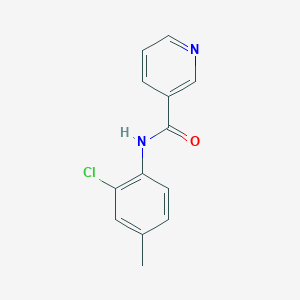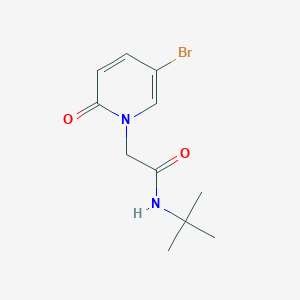![molecular formula C18H17F3N2O3 B7477019 4-[[2-Morpholin-4-yl-5-(trifluoromethyl)phenyl]iminomethyl]benzene-1,3-diol](/img/structure/B7477019.png)
4-[[2-Morpholin-4-yl-5-(trifluoromethyl)phenyl]iminomethyl]benzene-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[[2-Morpholin-4-yl-5-(trifluoromethyl)phenyl]iminomethyl]benzene-1,3-diol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MitoQ, which is a mitochondria-targeted antioxidant that has been shown to have a wide range of beneficial effects on the human body.
Mécanisme D'action
MitoQ is a mitochondria-targeted antioxidant that accumulates in the inner mitochondrial membrane, where it acts as a scavenger for reactive oxygen species (ROS) and protects the mitochondria from oxidative damage. MitoQ also enhances the activity of the electron transport chain, which leads to increased ATP production and improved mitochondrial function.
Biochemical and Physiological Effects:
MitoQ has been shown to have a wide range of biochemical and physiological effects on the human body. It has been shown to improve mitochondrial function, reduce oxidative stress, and enhance cellular energy production. MitoQ has also been shown to have anti-inflammatory and anti-apoptotic effects, which may have therapeutic implications for various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
MitoQ has several advantages as a research tool, including its ability to target mitochondria specifically and its antioxidant properties. However, there are also limitations to its use, including its relatively high cost and the need for specialized equipment to study mitochondrial function.
Orientations Futures
There are several potential future directions for research on MitoQ. One area of interest is its potential as a therapeutic agent for various diseases, including Parkinson's disease, Alzheimer's disease, and cardiovascular diseases. Another area of interest is its potential as a research tool for studying mitochondrial function and oxidative stress. Additionally, further optimization of the synthesis method for MitoQ could lead to improved yields and purity of the compound.
Méthodes De Synthèse
The synthesis of MitoQ involves the reaction of 4-hydroxybenzaldehyde with 2-morpholino-5-trifluoromethylbenzylamine to form the Schiff base intermediate, which is then reduced with sodium borohydride to produce MitoQ. This synthesis method has been extensively studied and optimized to obtain high yields and purity of the compound.
Applications De Recherche Scientifique
MitoQ has been widely studied for its potential applications in various fields of scientific research. It has been shown to have antioxidant properties that protect mitochondria from oxidative damage, which is linked to various diseases such as Parkinson's disease, Alzheimer's disease, and cardiovascular diseases. MitoQ has also been shown to have anti-inflammatory and anti-apoptotic effects, making it a potential therapeutic agent for the treatment of various diseases.
Propriétés
IUPAC Name |
4-[[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]iminomethyl]benzene-1,3-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O3/c19-18(20,21)13-2-4-16(23-5-7-26-8-6-23)15(9-13)22-11-12-1-3-14(24)10-17(12)25/h1-4,9-11,24-25H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJNSUPXEVFCNRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)C(F)(F)F)N=CC3=C(C=C(C=C3)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[2-Morpholin-4-yl-5-(trifluoromethyl)phenyl]iminomethyl]benzene-1,3-diol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3,4-dimethoxyphenyl)methyl]-N-methyl-2-(4-propanoylphenoxy)acetamide](/img/structure/B7476945.png)


![4-[[2-(4-Oxo-3-phenylquinazolin-2-yl)sulfanylacetyl]amino]benzamide](/img/structure/B7476956.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-chloro-5-(dimethylsulfamoyl)benzamide](/img/structure/B7476957.png)
![N-(2,3-dihydro-1H-inden-5-yl)-6-(furan-2-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7476962.png)



![N-[4-(1H-benzimidazol-2-yl)phenyl]-3-piperidin-1-ylsulfonylbenzamide](/img/structure/B7477000.png)
![4-[3-(1,1-Dioxo-1,2-thiazolidin-2-yl)benzoyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B7477003.png)
![[2-(2-Chloroanilino)-2-oxoethyl] 2-(furan-2-carbonylamino)-4,5-dimethoxybenzoate](/img/structure/B7477011.png)
![4-[(2-Methoxy-4-piperidin-1-ylsulfonylphenyl)iminomethyl]benzonitrile](/img/structure/B7477026.png)
![[2-(3,4-Difluoroanilino)-2-oxoethyl] 2-(furan-2-carbonylamino)-4,5-dimethoxybenzoate](/img/structure/B7477035.png)